molecular formula C6H4F2O2S B2519169 5-(Difluoromethyl)thiophene-2-carboxylic acid CAS No. 189330-23-2

5-(Difluoromethyl)thiophene-2-carboxylic acid

Cat. No.: B2519169
CAS No.: 189330-23-2
M. Wt: 178.15
InChI Key: XITCEGGANINIMZ-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)thiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C6H4F2O2S and its molecular weight is 178.15. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Spasmolytic Activity of Thiophene-Based Derivatives : Novel thiophene-based derivatives of 5-bromothiophene-2-carboxylic acid were synthesized and showed good spasmolytic effects. These compounds were characterized through spectral analysis and studied for their structural and electronic properties using density functional theory (DFT) calculations (Rasool et al., 2020).

  • Liquid-Crystalline Complexes from Thieno[3,2-b]thiophene-2-Carboxylic Acids : A class of novel supramolecular liquid-crystalline complexes were formed using derivatives of thieno[3,2-b]thiophene-2-carboxylic acids and stilbazoles. This research highlights a convenient route for synthesizing these compounds (Tso et al., 1998).

  • Immunosuppressive Butenamides Synthesis : In an effort to synthesize compounds with immunosuppressive activity, 5-[4-(1,1-dimethylethyl)phenyl]thiophene-2-carboxylic acid was used as a key intermediate in the synthesis of phenylheteroarylbutenamides and phenylbutenamides (Axton et al., 1992).

  • Synthesis of Arotinolol Hydrochloride : 5-Acetylthiophene-2-carboxylic acid was used in a multi-step reaction to produce arotinolol hydrochloride, a compound with potential pharmaceutical applications (Hongbin et al., 2011).

  • Mass Spectral Analysis of Thiophene-2-Carboxylic Acids : The mass spectra of various substituted thiophene-2-carboxylic acids were reported, providing valuable information for their identification and analysis (Fisichella et al., 1982).

  • Synthesis and Electropolymerization of Tetrathiafulvalene–Thiophene Assemblies : Compounds coupling tetrathiafulvalene with thiophene-3-carboxylic acid showed potential for electrochromic applications. Their structures were characterized, and electropolymerization was conducted to form polymers with rapid deposition (Li et al., 2020).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Properties

IUPAC Name

5-(difluoromethyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-4(11-3)6(9)10/h1-2,5H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITCEGGANINIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189330-23-2
Record name 5-(difluoromethyl)thiophene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5-Formyl-2-thiophenecarboxylic acid methyl ester (1.7 g) (synthesized in accordance with the method described in J. Heterocyclic Chem., 28, 17 (1991)) in methylene chloride (10 ml) was slowly added dropwise to diethylaminosulfur trifluoride (DAST) (1.6 g) in methylene chloride (20 ml). The mixture was stirred at room temperature for 2 hours, and then diethylaminosulfur trifluoride (DAST) (0.5 g) was further added. The resulting mixture was stirred at room temperature for 1 hour, and water (10 ml) and saturated aqueous sodium bicarbonate (10 ml) were added. The resulting mixture was allowed to stand overnight. The organic layer was collected, washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 5-difluoromethyl-2-thiophenecarboxylic acid methyl ester (0.81 g). 5-Difluoromethyl-2-thiophenecarboxylic acid methyl ester (2.58 g) synthesized in this manner was dissolved in methanol (50 ml), and 1N sodium hydroxide (30 ml) was added. The mixture was stirred at room temperature for 2 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-difluoromethyl-2-thiophenecarboxylic acid (2.13 g) as crystals.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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